molecular formula C9H7N3O B1395321 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1098004-79-5

1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1395321
CAS No.: 1098004-79-5
M. Wt: 173.17 g/mol
InChI Key: WFVPWRGLCLBLNE-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1098004-79-5) is a heterocyclic compound featuring a pyridine ring substituted at the 3-position and a pyrazole ring with a formyl group at the 4-position. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol .

Properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-4-11-12(6-8)9-2-1-3-10-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVPWRGLCLBLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712385
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098004-79-5
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone method for synthesizing pyrazole-4-carbaldehydes, including derivatives with pyridinyl substituents. This approach involves the formation of a reactive Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with hydrazone precursors to introduce the formyl group at the 4-position of the pyrazole ring.

Reaction Scheme:

Hydrazone precursor + Vilsmeier reagent → Pyrazole-4-carbaldehyde

Key Conditions:

  • Reflux temperature (80–90°C)
  • Solvent: DMF
  • Reaction time: 4–6 hours
  • Catalyst: None typically required

Application to Pyridin-3-yl Derivatives:

  • Hydrazones derived from 3-pyridinecarboxaldehyde or related hydrazines are reacted with the Vilsmeier reagent.
  • For example, hydrazones formed from 3-pyridinecarboxaldehyde and hydrazine hydrate undergo formylation to yield the target aldehyde.

Cyclization of Hydrazines with 3-Pyridinecarboxylic Acids or Derivatives

This method involves the formation of the pyrazole ring via cyclization of hydrazines with 3-pyridinecarboxylic acid derivatives, followed by formylation.

Reaction Scheme:

Hydrazine + 3-pyridinecarboxylic acid derivative → Pyrazole intermediate → Formylation → 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Reaction Conditions:

  • Heating in solvents like ethanol or acetic acid
  • Use of dehydrating agents or catalysts such as polyphosphoric acid (PPA)

Miscellaneous Methods

Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Vilsmeier-Haack Reaction Hydrazones from 3-pyridinecarboxaldehyde POCl₃, DMF, reflux (80–90°C), 4–6 hours High yield, regioselective, widely applicable Sensitive to moisture, requires purification
Oxidation of Hydrazones Hydrazines + pyridine derivatives MnO₂, SeO₂, mild heating, solvents like ethanol or CH₂Cl₂ Mild conditions, good for specific derivatives Over-oxidation risk, less selective
Cyclization of Hydrazines Hydrazines + pyridine carboxylic acids Heating in ethanol/acetic acid, PPA Direct formation of heterocycle Multi-step, moderate yields
Chloromethylation & Cyclization Pyridine derivatives + chloromethylating agents Chloromethyl chloride, base, cyclization reagents Useful for specific substituted derivatives Harsh reagents, potential side reactions
Microwave-assisted Synthesis Hydrazines + pyridine derivatives Microwave irradiation, solvents, catalysts as needed Rapid, high efficiency Equipment-dependent, scale-up challenges

Research Findings and Notable Variations

  • Formylation via Vilsmeier-Haack remains the most versatile and efficient method, especially for aromatic and heterocyclic substrates. It affords regioselective aldehyde formation at the 4-position of pyrazoles.
  • Substituted hydrazines bearing pyridin-3-yl groups have shown high reactivity under Vilsmeier conditions, leading to good yields (up to 85%) of the desired aldehydes.
  • Microwave-assisted techniques have significantly reduced reaction times from hours to minutes, with comparable yields, making them attractive for high-throughput synthesis.
  • Oxidative methods are more suitable for derivatives where direct formylation is challenging, such as sensitive or labile compounds.

Summary and Recommendations

The synthesis of This compound predominantly employs the Vilsmeier-Haack reaction due to its robustness, regioselectivity, and high yields. Optimization of reaction parameters, such as temperature, reagent equivalents, and solvent choice, is critical for maximizing product purity and yield. Alternative approaches like oxidation of hydrazines or microwave-assisted synthesis provide valuable options, especially for complex or sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, agrochemistry, and materials science. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows for interaction with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring enhance its potency against breast cancer cells, suggesting a pathway for drug development focused on specific cancer types.

Agrochemistry

The compound is also being explored for its applications in agrochemicals. Its ability to act as a plant growth regulator or pesticide is under investigation.

Case Study: Pesticidal Activity

In laboratory settings, formulations containing this compound have shown effectiveness against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied to crops, highlighting its potential as an eco-friendly pesticide alternative.

Material Science

In material science, this compound is being studied for its role in synthesizing novel materials with unique properties.

Case Study: Coordination Polymers

Research has indicated that this compound can act as a ligand in coordination chemistry. Studies have reported the formation of coordination polymers that exhibit interesting magnetic and optical properties, making them suitable for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Substituents (Position) Biological Activity Key Physicochemical Properties Reference
1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde Pyridin-3-yl (1), CHO (4) Not explicitly reported IR: Expected C=O stretch ~1640–1680 cm⁻¹; ¹H NMR: Aldehyde proton ~9.2–9.3 ppm
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (1), Phenyl (3) Antioxidant, anti-inflammatory (IC₅₀: 12.3 μM for DPPH radical scavenging) IR: 1633 cm⁻¹ (C=O), 2798 cm⁻¹ (CHO); ¹H NMR: δ 9.17–9.24 (CHO)
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Isopropylbenzyl (1), 4-Fluorophenyl (3) Antibacterial (MIC: 8 μg/mL against P. aeruginosa; superior to ampicillin) Enhanced lipophilicity due to isopropylbenzyl group; halogen (F) improves membrane penetration
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde 2-Fluoroethyl (1), Pyridin-3-yl (3) Not reported MW: 219.21 g/mol; Fluorine enhances metabolic stability
3-(Thiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Thiophen-2-yl (3), 4-Chlorophenyl (1) Antibacterial (MIC: 4 μg/mL against E. coli; comparable to streptomycin) Halogen (Cl) boosts activity; thiophene enhances π-π stacking
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde Propargyloxy (4-phenyl), Phenyl (1) Antimicrobial (MIC: 16 μg/mL against S. aureus) Propargyl group introduces click chemistry potential

Structural and Electronic Effects

  • Pyridin-3-yl vs. Phenyl/Benzoyl : The pyridin-3-yl group introduces a nitrogen heteroatom, enhancing hydrogen-bonding capacity and electronic effects compared to purely aromatic substituents (e.g., phenyl or benzoyl). This may improve interactions with biological targets like enzymes or receptors .
  • Halogen Substitution : Compounds with halogen substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit enhanced antibacterial activity due to increased lipophilicity and membrane penetration .
  • Aldehyde Functionality : The formyl group at position 4 serves as a reactive site for further derivatization (e.g., Schiff base formation), common in antimicrobial and anticancer agent design .

Physicochemical Properties

  • Spectroscopic Features : IR spectra for all analogs show strong C=O stretches (~1630–1680 cm⁻¹), while ¹H NMR aldehyde protons resonate between δ 9.1–9.3 ppm .

Key Research Findings and Contradictions

  • Substituent Impact on Bioactivity : While halogen atoms generally enhance antibacterial activity, their position matters. For instance, 4-fluorophenyl substitution outperforms 3-nitrophenyl in MIC values .
  • Divergent Therapeutic Applications : Pyridin-3-yl derivatives may target neurological or metabolic pathways (due to nicotine receptor affinity), whereas coumarin- or thiophene-containing analogs focus on anticancer or antibacterial applications .
  • Synthetic Flexibility : The Vilsmeier-Haack reaction is a common method for introducing the formyl group, but yields vary significantly based on substituent steric and electronic effects .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the carbaldehyde functional group onto the pyrazole ring. This method has been widely adopted for synthesizing various substituted pyrazoles, enabling researchers to explore their biological properties effectively .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole core can act as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, derivatives of this compound demonstrated significant inhibition percentages against COX enzymes in vitro, suggesting a promising anti-inflammatory profile .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
5a0.1230.52
5b0.3211.17
5c2.462.55

Anticancer Activity

Numerous studies have reported the antiproliferative effects of pyrazole derivatives against various cancer cell lines. For example, compounds containing the pyridinyl moiety exhibited IC50 values below 5 μM against liver and breast cancer cells (Huh7 and MCF7), indicating potent anticancer activity . The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, with some derivatives showing effectiveness against bacterial strains such as E. coli and Bacillus subtilis. The structure-activity relationship suggests that modifications to the pyrazole core can enhance antimicrobial efficacy .

Case Studies

  • Anticancer Synergy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination therapy compared to doxorubicin alone, showcasing the potential for developing combination treatments using pyrazole derivatives .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives could significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by modulating key proteins involved in cell survival and death.

Q & A

Q. Advanced Research Focus

  • Dose-response assays : Test compounds at 0.1–100 µM concentrations against target enzymes (e.g., antibacterial studies using E. coli or S. aureus models) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., pyridin-3-yl vs. phenyl groups) and correlate with bioactivity trends .
  • Molecular docking : Use software like AutoDock to predict binding affinities to proteins (e.g., CRF-1 receptors) .

How should researchers address contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Focus
Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Control compounds : Include known inhibitors (e.g., ciprofloxacin for antibacterial assays) .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ values for antitumor activity) to identify outliers .

What computational methods are suitable for predicting the reactivity of pyrazole-4-carbaldehydes?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and nucleophilic attack sites.
  • Molecular electrostatic potential (MEP) maps : Identify electrophilic centers (e.g., aldehyde carbon) for reaction planning .
  • ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties early in drug design .

What are the best practices for handling and storing pyrazole-4-carbaldehydes to prevent degradation?

Q. Basic Research Focus

  • Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C to avoid aldehyde oxidation.
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to prevent hydrolysis .
  • Stability monitoring : Conduct periodic HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) .

How can researchers troubleshoot low yields in nucleophilic substitution reactions involving pyrazole-4-carbaldehydes?

Q. Advanced Research Focus

  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

What analytical techniques are critical for characterizing substituent effects on pyrazole-4-carbaldehyde reactivity?

Q. Advanced Research Focus

  • Hammett plots : Correlate σ values of substituents (e.g., –Cl, –OCH₃) with reaction rates .
  • Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate formation in real time.
  • Mass spectrometry : Employ HRMS to confirm molecular formulae of transient intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
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1-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

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